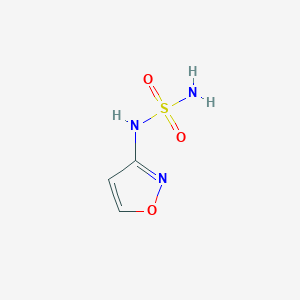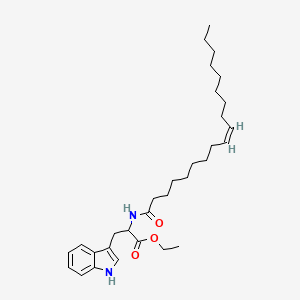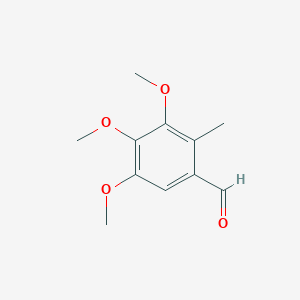
1,3-Dimethyl-5-nitrosobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring that also contains two methyl groups at the 1 and 3 positions. This compound is known for its distinctive dark green color in its monomeric form and pale yellow color in its dimeric form .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitrosobenzene can be synthesized through various methods. One common approach involves the direct nitrosation of 1,3-dimethylbenzene (m-xylene) using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) as nitrosating agents . Another method includes the oxidation of 1,3-dimethyl-5-aminobenzene using oxidizing agents such as sodium dichromate (Na2Cr2O7) or peroxyacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of by-products. The use of catalysts such as gold nanoparticles supported on titanium dioxide (TiO2) has also been explored to enhance the efficiency of the nitrosation process .
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Substitution: The nitroso group can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1,3-Dimethyl-5-nitrobenzene
Reduction: 1,3-Dimethyl-5-aminobenzene
Substitution: Various substituted benzene derivatives
科学的研究の応用
1,3-Dimethyl-5-nitrosobenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,3-dimethyl-5-nitrosobenzene involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to potential biological effects . The compound’s nitroso group is particularly reactive and can participate in various chemical transformations, including Diels-Alder reactions and condensation reactions with anilines .
類似化合物との比較
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups at the 1 and 3 positions.
1,3-Dimethyl-5-nitrobenzene: An oxidized form of 1,3-dimethyl-5-nitrosobenzene.
1,3-Dimethyl-5-aminobenzene: A reduced form of this compound.
Uniqueness
Its ability to undergo various redox reactions and form reactive intermediates makes it a valuable compound in synthetic organic chemistry and industrial applications .
特性
CAS番号 |
67083-40-3 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
1,3-dimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)5-8(4-6)9-10/h3-5H,1-2H3 |
InChIキー |
HKPUUXQBOHMULJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
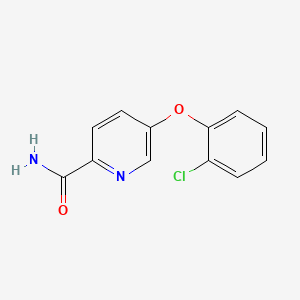
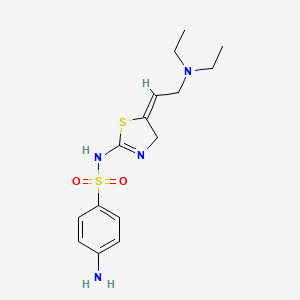

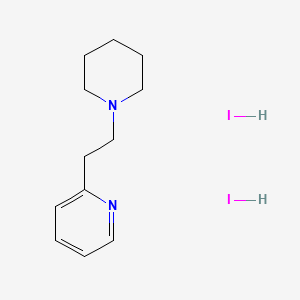
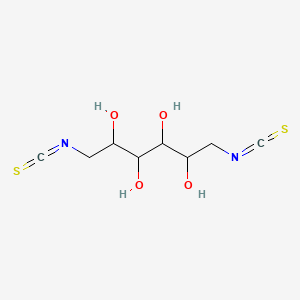

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
